5-Phenylisoxazole-3-carboxylic acid

Catalog No.
S601622
CAS No.
14441-90-8
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenylisoxazole-3-carboxylic acid

Avoid costly yield losses from 5-methylisoxazole substitution. 5-Phenylisoxazole-3-COOH (CAS 14441-90-8) ensures high amidation coupling yields and crystalline intermediates, eliminating chromatography at scale. - High LogP (2.43) guarantees efficient organic solvent extraction, minimizing aqueous product loss. - Directly enables Valmerin-class kinase inhibitors and xanthine oxidase therapeutics. - Reliable C4-bromination for rapid 4,5-diarylisoxazole library synthesis. In stock for immediate delivery.

CAS Number

14441-90-8

Product Name

5-Phenylisoxazole-3-carboxylic acid

IUPAC Name

5-phenyl-1,2-oxazole-3-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)

InChI Key

XJYOBHXWBRKOQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O

Synonyms

5-phenyl-3-isoxazolecarboxylic acid, 5-phenyl-3-isoxazolecarboxylic acid, Ag (+1) salt

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O

The exact mass of the compound 5-Phenylisoxazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

5-Phenylisoxazole-3-carboxylic acid (CAS 14441-90-8) is a highly stable, crystalline heterocyclic building block (mp 160–164 °C, pKa ~3.33) widely utilized in medicinal chemistry and advanced organic synthesis . Featuring a reactive carboxylic acid group at the 3-position and a lipophilic phenyl ring at the 5-position, this compound serves as a bifunctional scaffold. It is primarily procured for its ability to undergo efficient amidation and esterification, while the electron-deficient isoxazole core provides critical hydrogen-bond acceptor sites and unique steric geometry. Its specific physicochemical profile makes it a superior starting material for developing kinase inhibitors, xanthine oxidase therapeutics, and multi-aryl library synthesis where downstream processability and high-yield coupling are paramount.

Research Fit

Scaffold for non-purine XO inhibitors Reported submicromolar activity in derivatives; unsubstituted phenyl ring enables systematic SAR exploration
PREPL chemical probe Classified as a PREPL inhibitor by multiple suppliers; supports target validation studies
Ready for derivatization Carboxylic acid handle for amide/ester formation; reported high-yielding single-step conversion from ethyl ester

Buyers may consider substituting 5-phenylisoxazole-3-carboxylic acid with the more common 5-methylisoxazole-3-carboxylic acid or generic aromatic acids to reduce initial material costs. However, this substitution fundamentally compromises both process chemistry and pharmacological performance. The 5-methyl analog lacks the critical steric bulk and lipophilicity (LogP ~0.82 vs ~2.43) provided by the phenyl ring, resulting in significantly higher product loss to the aqueous phase during standard liquid-liquid extraction . Furthermore, in complex amidation workflows, the absence of the phenyl group leads to lower coupling yields and produces intermediates with poor crystallinity, complicating downstream purification [1]. Pharmacologically, replacing the 5-phenylisoxazole core with generic aromatics eliminates the specific vectoring and electron-withdrawing properties required for target binding in established xanthine oxidase and kinase inhibitor scaffolds.

Substitution Risk

Attribute
5-Phenylisoxazole-3-carboxylic Acid
Pre-functionalized Analogs (e.g., 5-(p-tolyl), 5-(4-Cl-phenyl))
SAR flexibility
Unsubstituted phenyl ring permits systematic substitution exploration
Fixed aryl substitution commits to a single SAR vector; may limit systematic study
Derivatization efficiency
Carboxylic acid directly available; reported single-step, high-yield conversion from ester
May require additional deprotection steps; lower overall yield reported in multi-step syntheses
Biological target profile
Documented XO inhibitor scaffold; PREPL inhibitor classification
Biological activity may differ; some analogs show anti-tubercular rather than XO inhibition

Superior Amidation Coupling Yield and Intermediate Crystallinity

In the synthesis of Valmerin-class CDK/GSK-3 inhibitors, the choice of the isoxazole building block directly impacts process efficiency. Coupling 5-phenylisoxazole-3-carboxylic acid with a complex amine yields the desired urea/amide intermediate in 87% yield as a highly crystalline white solid (mp 248–250 °C) [1]. In direct contrast, utilizing 5-methylisoxazole-3-carboxylic acid under identical conditions results in a significantly lower 72% yield, producing a less stable yellow solid (mp 156–158 °C)[1].

Evidence DimensionAmidation yield and product melting point
Target Compound Data87% yield; white solid, mp 248–250 °C
Comparator Or Baseline5-Methylisoxazole-3-carboxylic acid (72% yield; yellow solid, mp 156–158 °C)
Quantified Difference+15% absolute yield; +92 °C increase in melting point
ConditionsAmide coupling with tetrahydropyrido[1,2-a]isoindolone amine derivative followed by flash chromatography

Higher coupling yields and superior intermediate crystallinity streamline purification and scale-up, reducing overall manufacturing costs.

XO inhibitor potency
Head-to-head
Derivative 6c: 0.13 µM vs Allopurinol: 2.93 µM
22-fold lower IC50
Supports scaffold-driven potency differentiation in XO assay
Bovine XO; identical assay conditions

Precursor Suitability for C4-Functionalization in Diaryl Library Synthesis

5-Phenylisoxazole-3-carboxylic acid serves as an optimal starting material for generating highly potent 4,5-diarylisoxazole libraries. The presence of the C5-phenyl group stabilizes and directs electrophilic bromination at the C4 position, enabling subsequent Suzuki cross-coupling with various aryl boronic acids [1]. This specific synthetic sequence successfully converts the baseline scaffold (MptpB IC50 >500 μM) into highly active 4,5-diarylisoxazole-3-carboxylic acid derivatives (IC50 down to 0.9 μM) [1]. Aliphatic isoxazoles lack this specific electronic activation and steric guidance for efficient C4-arylation.

Evidence DimensionTarget enzyme inhibition (MptpB) post-derivatization
Target Compound DataEnables C4-arylation yielding derivatives with IC50 = 0.9 μM
Comparator Or BaselineUnfunctionalized baseline scaffold (IC50 >500 μM)
Quantified Difference>500-fold improvement in potency via enabled C4-functionalization
ConditionsC4-bromination followed by Suzuki coupling with dichlorophenol fragments

Procuring this specific regioisomer allows chemists to efficiently access C4-functionalized multi-aryl libraries that are otherwise synthetically challenging.

Target selectivity
Cross-study
5-Phenyl derivative 11a: IC50 0.36 µM (XO) vs 5-styryl analogs: MIC 0.9–12.2 µM (M. tuberculosis)
5-phenyl substitution directs activity toward XO
Substitution pattern determines biological target engagement
pH 7.5, 25°C; bovine XO

Validated Pharmacophore for Xanthine Oxidase (XO) Inhibition

The 5-phenylisoxazole-3-carboxylic acid core is a rigorously validated anchor for the development of gout and hyperuricemia therapeutics. When utilized as the primary scaffold, derivatives of this compound demonstrate potent xanthine oxidase inhibition, with unoptimized hits showing IC50 values of 0.36 μM and optimized analogs reaching 0.003 μM [1]. Substituting this core with generic aliphatic carboxylic acids fails to provide the necessary hydrogen-bonding network and spatial geometry required to occupy the XO molybdenum-pterin active site[1].

Evidence DimensionXanthine oxidase (XO) IC50
Target Compound Data0.36 μM to 0.003 μM (optimized derivatives)
Comparator Or BaselineNon-specific aliphatic carboxylic acids (inactive)
Quantified DifferenceSub-micromolar to nanomolar target engagement
ConditionsIn vitro xanthine oxidase inhibition assays

Procuring this validated core provides a significant head start in hit-to-lead optimization for XO inhibitors, bypassing the high attrition rates of unvalidated scaffolds.

Synthetic yield
Reported
94%
isolated yield, one step
Supports efficient library synthesis for SAR exploration
From ethyl ester; NaOH, EtOH/H2O, 20°C, 5 min; HCl workup

Physicochemical Partitioning for High-Recovery Extraction

The lipophilicity of a building block dictates its behavior during standard aqueous workups. 5-Phenylisoxazole-3-carboxylic acid possesses a calculated LogP (XLOGP3) of 2.43, whereas its closest structural analog, 5-methylisoxazole-3-carboxylic acid, has a LogP of only 0.82 . This significant difference in lipophilicity ensures that the phenylated compound and its immediate derivatives partition strongly into the organic phase during liquid-liquid extraction, minimizing yield losses to the aqueous layer that commonly plague highly polar aliphatic isoxazoles .

Evidence DimensionCalculated Lipophilicity (XLOGP3)
Target Compound Data2.43
Comparator Or Baseline5-Methylisoxazole-3-carboxylic acid (0.82)
Quantified Difference+1.61 LogP units
ConditionsStandard physicochemical property calculation (XLOGP3 model)

Higher lipophilicity drastically improves organic phase recovery during extraction, making it highly suitable for large-scale synthesis workflows.

PREPL inhibition
Class-level
Supplier-documented PREPL inhibitor
May support PREPL target validation studies
Independent IC50 data not publicly available; confirm in assay

Synthesis of Kinase Inhibitors (e.g., CDK/GSK-3)

Directly downstream of its superior amidation coupling yields and high intermediate crystallinity, 5-phenylisoxazole-3-carboxylic acid is the preferred building block for synthesizing Valmerin-class and other kinase inhibitors. Its ability to form highly stable, easily purifiable amide/urea intermediates reduces the need for complex chromatographic separations at scale [1].

Development of Xanthine Oxidase (XO) Therapeutics

Leveraging its validated pharmacophore performance, this compound is the ideal starting point for libraries targeting gout and hyperuricemia. The 5-phenylisoxazole core precisely mimics the spatial and electronic requirements of the XO active site, allowing medicinal chemists to focus optimization efforts on the phenyl ring substituents rather than the core scaffold[2].

C4-Functionalized Diaryl Heterocycle Libraries

Because the C5-phenyl group activates and directs electrophilic substitution, this compound is highly recommended for synthesizing 4,5-diarylisoxazole libraries (such as MptpB inhibitors). It serves as a reliable precursor for C4-bromination and subsequent Suzuki cross-coupling, enabling rapid exploration of chemical space [3].

Scale-Up Workflows Requiring Efficient Liquid-Liquid Extraction

For industrial or pilot-scale synthesis where chromatographic purification is cost-prohibitive, the high LogP (2.43) of this compound ensures efficient partitioning into organic solvents. It should be prioritized over 5-methylisoxazole derivatives when aqueous product loss during workup is a primary process concern .

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-purine XO inhibitor discovery
5-phenyl scaffold for systematic SAR; reported derivative potency context relative to allopurinol
Derivative IC50 benchmarking vs allopurinol comparator
High-throughput derivatization & library synthesis
Single-step, high-yield conversion from ethyl ester; carboxylic acid ready for amide/ester formation
Reproducible yield and purity; method transfer assessment
PREPL target validation chemical probe
Documented PREPL inhibitor classification by commercial suppliers
Confirm target engagement in PREPL enzyme assay; verify selectivity profile
Analytical reference for isoxazole carboxylic acids
Characterized purity and melting point data
HPLC system suitability; purity determination in related derivatives

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.56%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

14441-90-8

Wikipedia

5-Phenyl-3-isoxazolecarboxylic acid

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